molecular formula C14H22N2O B1476836 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2097990-85-5

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No.: B1476836
CAS No.: 2097990-85-5
M. Wt: 234.34 g/mol
InChI Key: QJTDEJVOJMCUIS-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Biochemical Analysis

Biochemical Properties

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter the expression of specific genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term exposure to this compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause damage to vital organs and disrupt normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may localize to specific cellular compartments or accumulate in certain tissues. The distribution pattern of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, this compound could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes. The precise localization of this compound can determine its interaction with other biomolecules and its overall biological impact .

Preparation Methods

The synthesis of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline typically involves the reaction of 4-(Ethoxymethyl)piperidine with aniline under specific conditions. The reaction may be catalyzed by acids or bases, and the choice of solvent can influence the yield and purity of the product. Industrial production methods often involve multi-step processes that include the protection and deprotection of functional groups, purification steps, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can be compared with other piperidine derivatives, such as:

    2-(4-Methylpiperidin-1-yl)aniline: Similar structure but with a methyl group instead of an ethoxymethyl group.

    2-(4-(Methoxymethyl)piperidin-1-yl)aniline: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    2-(4-(Hydroxymethyl)piperidin-1-yl)aniline: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.

Properties

IUPAC Name

2-[4-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTDEJVOJMCUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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